Methyl 5-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[acetyl-(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-14-21(22(26)29-6)19-13-17(9-12-20(19)30-14)24(15(2)25)31(27,28)18-10-7-16(8-11-18)23(3,4)5/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYDVVWYTHQFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H29NO6S
- Molar Mass : 471.57 g/mol
- Structural Characteristics : The compound features a benzofuran core with an acetylated sulfonamide moiety, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that modifications to the benzofuran structure can significantly influence cytotoxicity against various cancer cell lines.
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Cytotoxicity Studies :
- In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines such as K562 and HL60, with IC50 values indicating potent activity (e.g., IC50 = 5 μM for K562) .
- The presence of the sulfonamide group enhances interaction with cellular targets, leading to increased apoptosis in cancer cells.
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that specific modifications to the benzofuran core and substituents significantly impact biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of sulfonamide group | Increases cytotoxicity |
| Acetylation at nitrogen | Enhances solubility and bioavailability |
| Variation in phenyl substituents | Alters binding affinity to targets |
These findings suggest that careful design of the molecular structure can optimize therapeutic efficacy.
Study 1: Evaluation Against Lung Cancer Cells
In a study evaluating the efficacy of this compound against A549 lung adenocarcinoma cells, it was found that the compound effectively inhibited cell growth through induction of mitotic catastrophe. The study reported an IC50 value of 16.4 μM, demonstrating its potential as a therapeutic agent in lung cancer treatment .
Study 2: In Vivo Efficacy
Further investigations using murine models indicated that treatment with this compound resulted in significant reduction of metastatic lesions without adverse effects on body weight or vital organ size. This suggests a favorable safety profile alongside its anticancer efficacy .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table compares key structural features and molecular properties of the target compound with analogs:
*Calculated based on structural derivation (see Notes).
Key Observations
Fluorine’s small size may improve target binding in sterically restricted environments.
Ester Group Impact :
- Methyl vs. Pentyl Esters : Methyl esters (Target ) offer higher metabolic lability, whereas pentyl esters exhibit prolonged half-life due to increased hydrophobicity.
Methoxymethyl in adds steric bulk and polarity, altering solubility and conformational flexibility.
Research Findings and Implications
- Pharmacological Potential: Benzofuran derivatives are explored for enzyme inhibition and receptor modulation . The target’s acetyl-sulfonamide motif could enhance binding to proteases or kinases.
- Physicochemical Properties : The tert-butyl group likely improves blood-brain barrier penetration, while the methyl ester balances stability and metabolic clearance.
- Comparative Activity : Fluorophenyl analogs may exhibit higher potency in polar environments, whereas the target compound’s bulkier structure could favor hydrophobic binding pockets.
Preparation Methods
Cyclization of Substituted Salicylaldehyde Derivatives
The 2-methyl-benzofuran scaffold is synthesized via Pechmann condensation or Knorr cyclization :
Nitro Group Reduction
The 5-nitro group is reduced to an amine for sulfonylation:
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Catalyst : 10% Pd/C under H₂ (1 atm).
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Outcome : 5-Amino-2-methyl-1-benzofuran-3-carboxylate (95% purity by HPLC).
Sulfonamide Formation
Coupling with 4-tert-Butylbenzenesulfonyl Chloride
The amine reacts with sulfonyl chloride under Schotten-Baumann conditions:
Alternative Microwave-Assisted Coupling
To enhance efficiency:
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Conditions : Microwave irradiation (150°C, 30 min), Cs₂CO₃ base in DMF.
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Advantage : 85% conversion in reduced time (vs. 24 hours conventionally).
N-Acetylation of Sulfonamide
Acetic Anhydride Protocol
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Reagents : Acetic anhydride (2 eq.), DMAP (0.1 eq.).
Enzymatic Acetylation
For enantioselective applications:
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Enzyme : Candida antarctica lipase B (CAL-B).
Esterification and Final Product Isolation
Purification
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Chromatography : Silica gel (hexane/ethyl acetate 3:1 → 1:1).
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Crystallization : Ethanol/water (1:1) yields 98% pure product.
Analytical Validation
Challenges and Optimization
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Steric Hindrance : The tert-butyl group slows sulfonylation. Mitigated using excess sulfonyl chloride (1.5 eq.) and DMF as solvent.
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Byproducts : Over-acetylation avoided by stoichiometric control (1.1 eq. acetic anhydride).
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Scale-Up : Continuous flow reactors improve yield (92%) and reduce reaction time (2 hours vs. 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
